molecular formula C17H19N5OS2 B6530411 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole CAS No. 1020489-72-8

2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole

Cat. No. B6530411
CAS RN: 1020489-72-8
M. Wt: 373.5 g/mol
InChI Key: LNZBIMGCOYFQBQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, a benzothiazole ring, and a methylsulfanyl group . These groups are common in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings. The pyrazole and benzothiazole rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions including N-arylation and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives have been found to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. Proper handling and disposal methods should be used when working with chemical compounds .

Future Directions

The compound could potentially be studied for its biological activity given the known activities of pyrazole and piperazine derivatives . Further studies could also explore its synthesis and properties.

properties

IUPAC Name

(1-methylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-20-6-5-14(19-20)16(23)21-7-9-22(10-8-21)17-18-13-4-3-12(24-2)11-15(13)25-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBIMGCOYFQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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